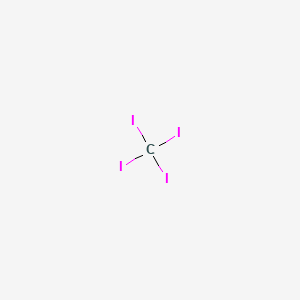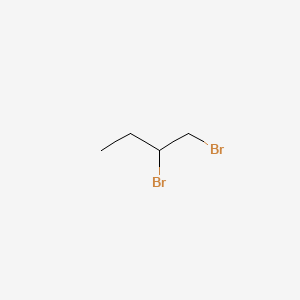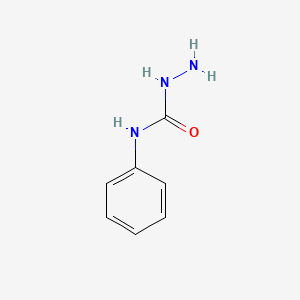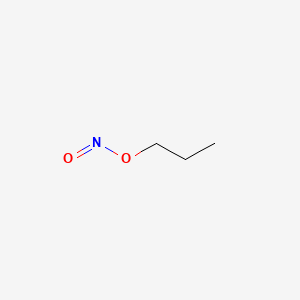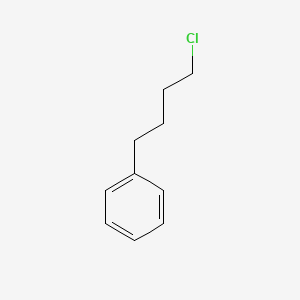
(4-Chlorobutyl)benzene
Übersicht
Beschreibung
“(4-Chlorobutyl)benzene” is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as “1-Chloro-4-phenylbutane” and "4-Phenylbutyl Chloride" .
Synthesis Analysis
“(4-Chlorobutyl)benzene” is commonly used as a raw material in the synthesis of various drugs and other organic compounds . It is also used as an intermediate in the production of agrochemicals, perfumes, and other chemicals . Ningbo Inno Pharmchem Co.,Ltd. is a reputable manufacturer of “(4-Chlorobutyl)benzene” with a production capacity of 1000 tons per year .
Molecular Structure Analysis
The molecular weight of “(4-Chlorobutyl)benzene” is 168.663 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“(4-Chlorobutyl)benzene” is involved in various chemical reactions. For instance, it reacts with AlCl3 in the presence of heat . More details about its chemical reactions can be found in the references .
Physical And Chemical Properties Analysis
“(4-Chlorobutyl)benzene” is a colorless liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 247.8±19.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a flash point of 101.4±14.2 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic and Polycyclic Aromatic Compounds
(4-Chlorobutyl)benzene is utilized in intramolecular Friedel-Crafts cyclization reactions, which are instrumental in synthesizing complex bicyclic and polycyclic aromatic compounds . This process is significant for creating compounds with potential applications in pharmaceuticals and materials science.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is involved in various chemical reactions. It can be used to synthesize other valuable chemicals that serve as building blocks for more complex molecules, including drugs and agrochemicals .
Material Science
In material science, (4-Chlorobutyl)benzene can be a precursor to polymers and resins. Its ability to undergo further chemical transformations makes it a versatile starting material for developing new materials with specific properties.
Solvent Applications
Chemical Research and Analysis
This compound is often used in chemical research and analysis as a standard or reference compound. It helps in the calibration of instruments and comparison of chemical properties in analytical chemistry .
Pharmaceutical Research
In pharmaceutical research, (4-Chlorobutyl)benzene is used in the synthesis of active pharmaceutical ingredients (APIs). It can be transformed into various pharmacologically active structures, contributing to drug discovery and development .
Safety And Hazards
“(4-Chlorobutyl)benzene” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects . It is also classified as a carcinogen and causes damage to organs (Blood) through prolonged or repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chlorobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCZIHURYEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197486 | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobutyl)benzene | |
CAS RN |
4830-93-7 | |
| Record name | 1-Chloro-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

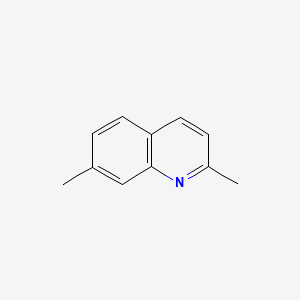
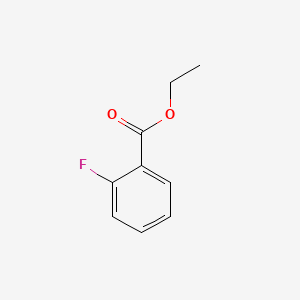
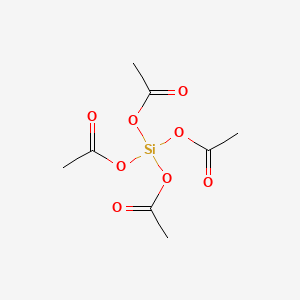
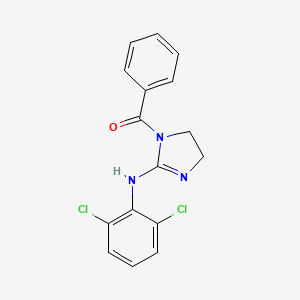
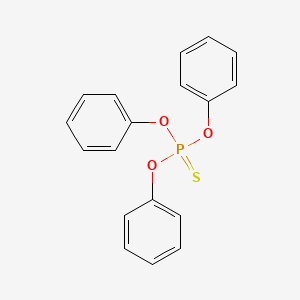
![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
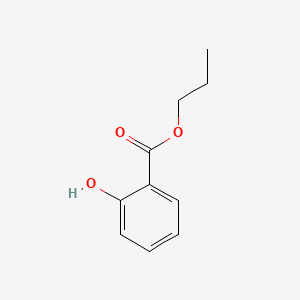
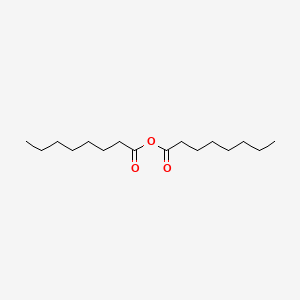
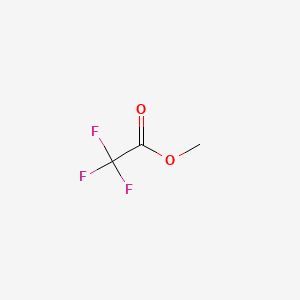
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
